

Technical Guide: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

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Compound of Interest

Compound Name: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1141998

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CAS Number: 1263374-32-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data and experimental protocols for this specific molecule in publicly accessible literature, this guide also furnishes information on the synthesis of structurally related 2-amino-4H-pyran-3-carbonitrile derivatives.

Furthermore, we explore the significant biological context provided by the structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran, which serves as a key building block in the development of inhibitors for the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A). This guide elucidates the critical signaling pathways associated with these targets, providing valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The known quantitative data for **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile** are summarized in the table below. This information is primarily sourced from chemical supplier

databases.

Property	Value	Source
CAS Number	1263374-32-8	[1]
Molecular Formula	C ₇ H ₁₂ N ₂ O	[1][2]
Molecular Weight	140.18 g/mol	[2]
Physical Form	Liquid, Solid, or Semi-solid	[1]
Purity	≥95%	[1][2]
Storage Conditions	2-8°C, Keep in dark place, Sealed in dry	[1][2]
IUPAC Name	4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile	[1]
InChI Key	WRAFVYHNMNOCQ-UHFFFAOYSA-N	[1]

Experimental Protocols: Synthesis of Structurally Related Compounds

While a specific, detailed experimental protocol for the synthesis of **4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile** is not readily available in peer-reviewed literature, the synthesis of related 2-amino-4H-pyran-3-carbonitrile derivatives is well-documented. The following is a general one-pot procedure that can be adapted for similar structures.[3]

General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives[3]

- **Reaction Setup:** To a solution of an appropriate α,α' -bis(arylidene)cycloalkanone (1 mmol) and malononitrile (1 mmol) in 10 mL of 96% ethanol, add a catalytic amount of potassium carbonate (K₂CO₃, 0.05 mmol).
- **Reaction Execution:** The reaction mixture is refluxed for a period ranging from 5 to 60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

- **Work-up and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to yield the corresponding 2-amino-4H-pyran-3-carbonitrile.
- **Characterization:** The structure of the product can be confirmed by standard analytical techniques such as IR, ^1H NMR, and ^{13}C NMR spectroscopy.

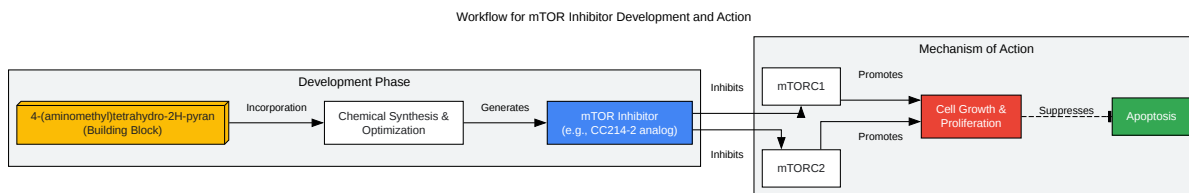
Biological Context and Potential Applications

The tetrahydropyran core is a prevalent scaffold in medicinal chemistry. The structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran, is recognized as a valuable building block in the synthesis of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.^{[4][5][6]} Specifically, this scaffold has been utilized in the development of inhibitors for mTOR and PDE10A.^{[4][5][6]}

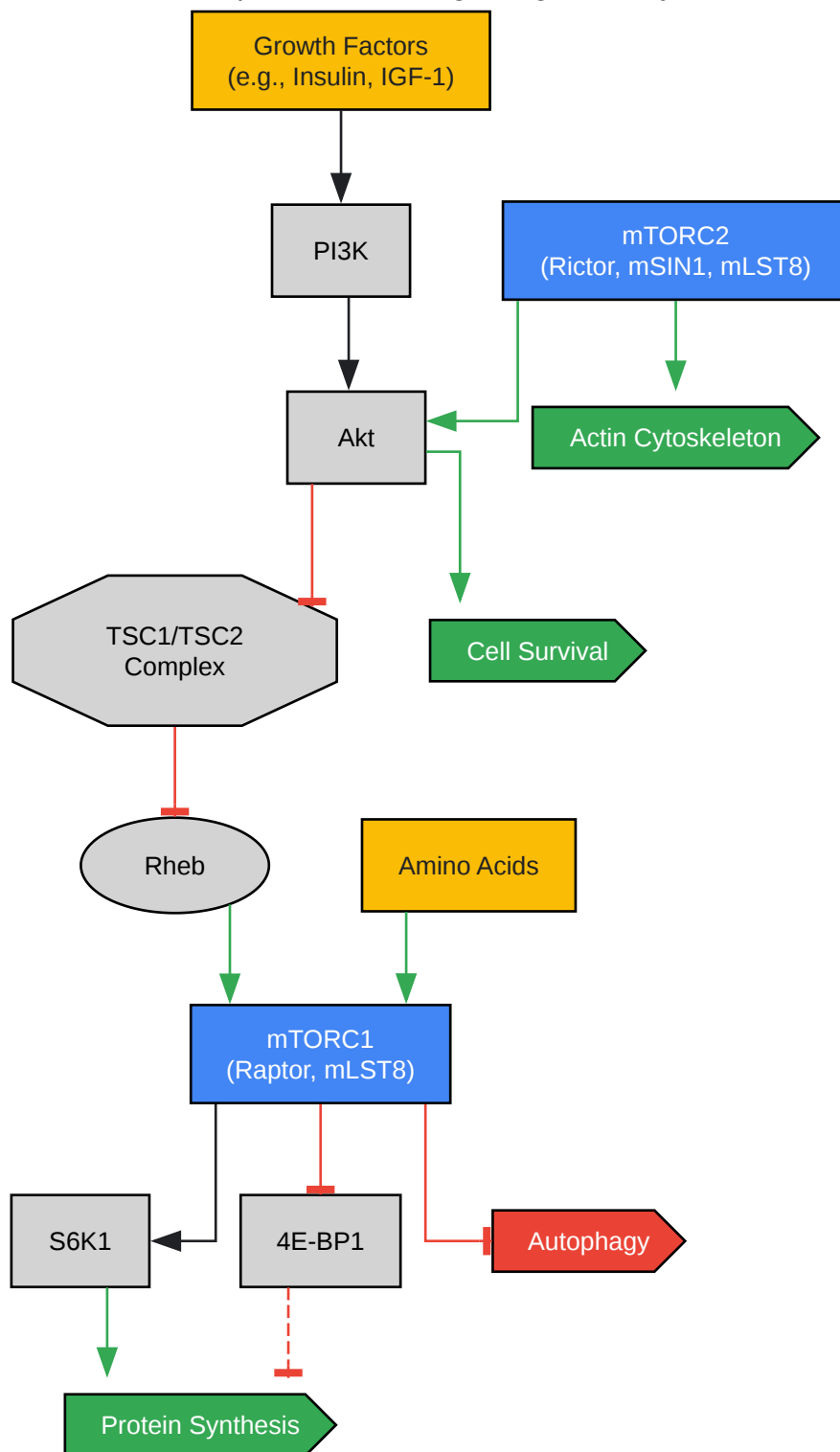
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.^[7] It is a key component of two distinct protein complexes, mTORC1 and mTORC2.^{[7][8]} Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer and neurological disorders, making it a critical target for drug development.^{[7][9]}

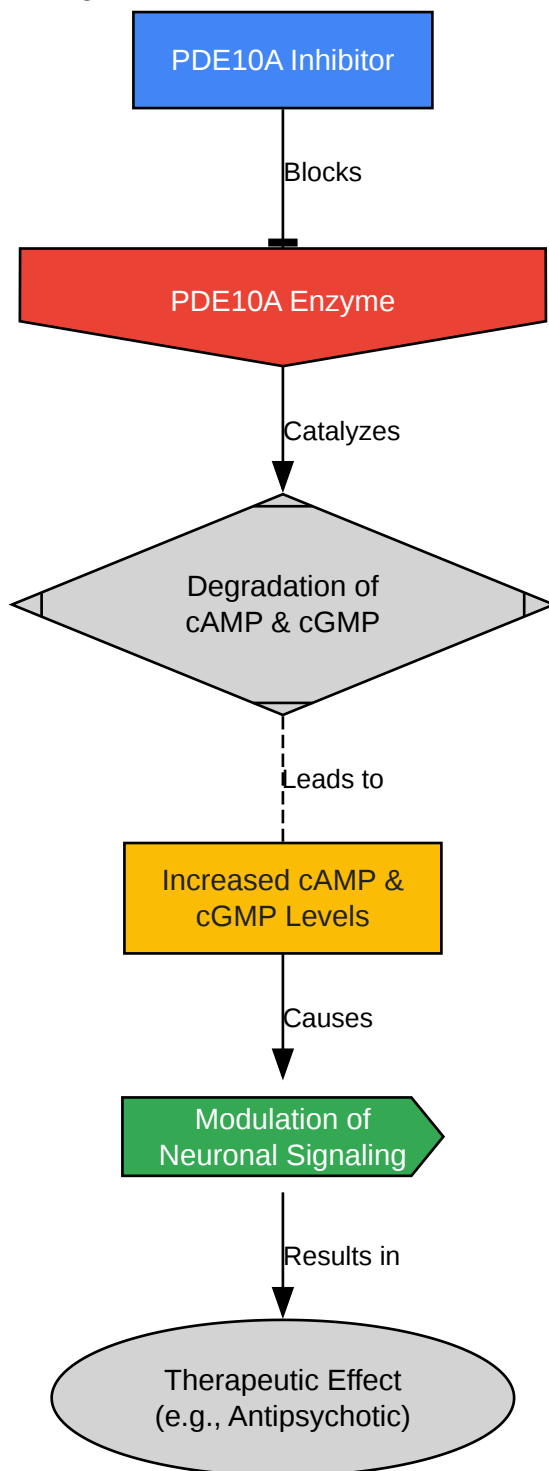
The following diagram illustrates a simplified workflow for the development and action of mTOR inhibitors.



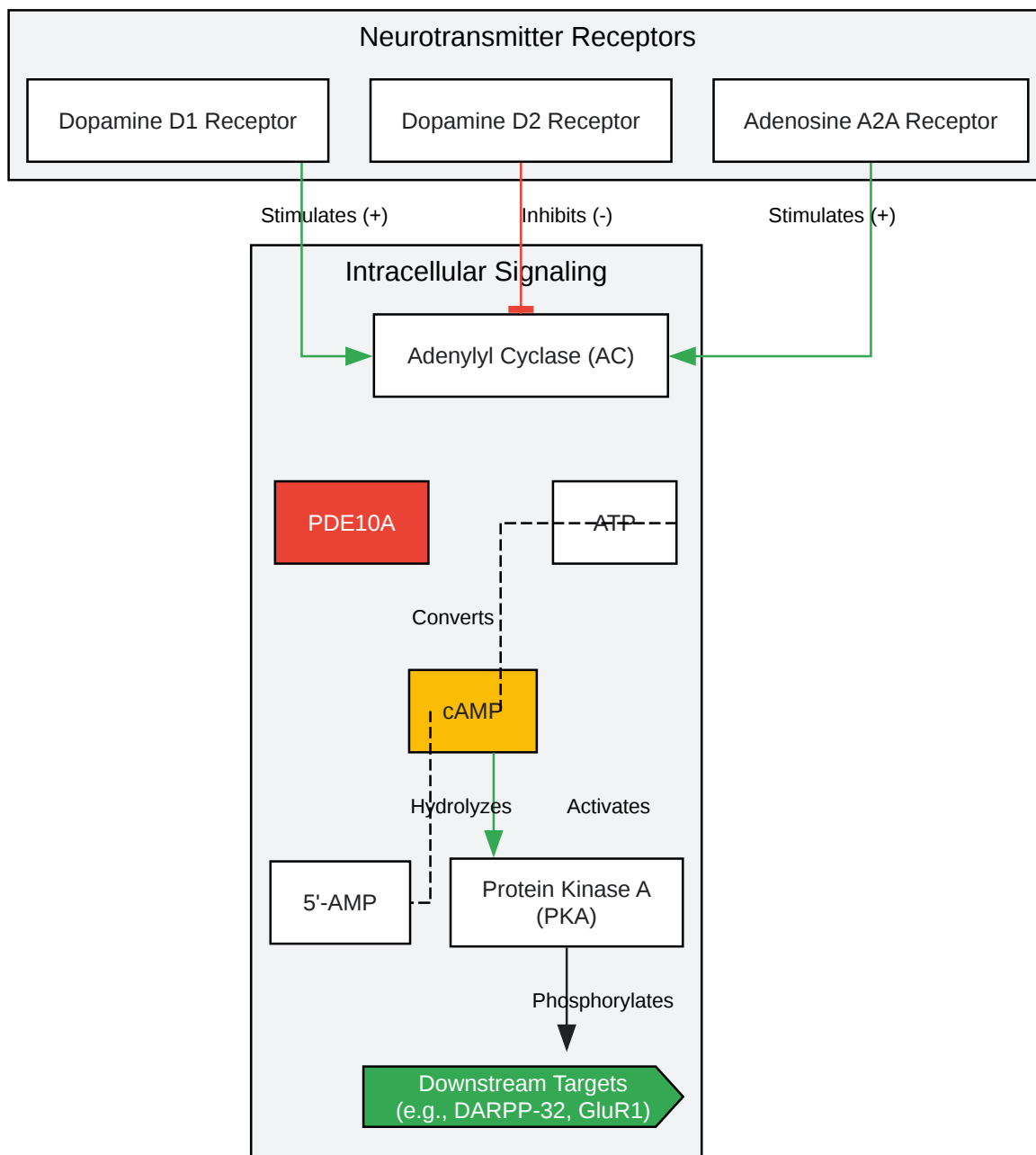
Simplified mTOR Signaling Pathway



Logical Flow of PDE10A Inhibition



PDE10A in Striatal Medium Spiny Neuron Signaling

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References

- 1. researchgate.net [researchgate.net]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α , α' -Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K₂CO₃ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinn.com [nbinn.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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